![molecular formula C17H18FN5O2S B6453100 5-fluoro-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one CAS No. 2549018-26-8](/img/structure/B6453100.png)
5-fluoro-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methyl-3,4-dihydropyrimidin-4-one
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrimidinone ring, which is a common structure in many pharmaceuticals due to its ability to bind to various biological targets. The molecule also contains a benzothiazole ring and a piperazine ring, both of which are common in medicinal chemistry and known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information on the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidinone ring might undergo reactions at the carbonyl group, while the benzothiazole and piperazine rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the various functional groups could form hydrogen bonds, influencing its solubility .Mechanism of Action
Future Directions
properties
IUPAC Name |
5-fluoro-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2S/c1-10-13(18)15(24)21-16(19-10)22-6-8-23(9-7-22)17-20-14-11(25-2)4-3-5-12(14)26-17/h3-5H,6-9H2,1-2H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEXGPAAYAJAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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